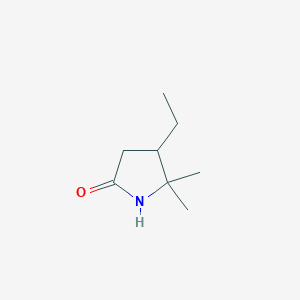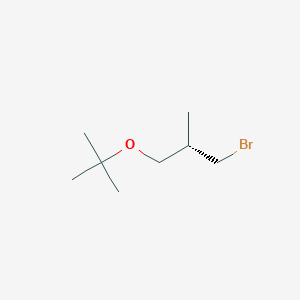
(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane is an organic compound with a chiral center, making it optically active. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-bromo-3-(tert-butoxy)-2-methylpropane typically involves the bromination of a suitable precursor. One common method is the reaction of (2S)-2-methyl-3-(tert-butoxy)propan-1-ol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an alkoxide, amine, or thiolate.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as ethers, amines, or thioethers.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction: The major products depend on the specific reagents used and can include alcohols, ketones, or alkanes.
科学研究应用
(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the preparation of biologically active molecules for research in enzymology and molecular biology.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-1-bromo-3-(tert-butoxy)-2-methylpropane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- (2S)-1-bromo-3-(tert-butoxy)-2-ethylpropane
- (2S)-1-chloro-3-(tert-butoxy)-2-methylpropane
- (2S)-1-bromo-3-(tert-butoxy)-2-methylbutane
Uniqueness
(2S)-1-bromo-3-(tert-butoxy)-2-methylpropane is unique due to its specific chiral center and the presence of both a bromine atom and a tert-butoxy group. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
属性
分子式 |
C8H17BrO |
|---|---|
分子量 |
209.12 g/mol |
IUPAC 名称 |
(2S)-1-bromo-2-methyl-3-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H17BrO/c1-7(5-9)6-10-8(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
InChI 键 |
NCPUKHKDZQPJDD-SSDOTTSWSA-N |
手性 SMILES |
C[C@@H](COC(C)(C)C)CBr |
规范 SMILES |
CC(COC(C)(C)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)

![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
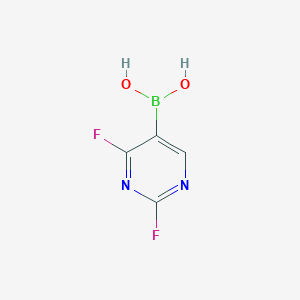
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)
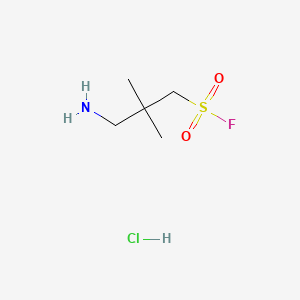
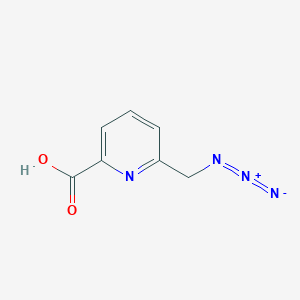
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
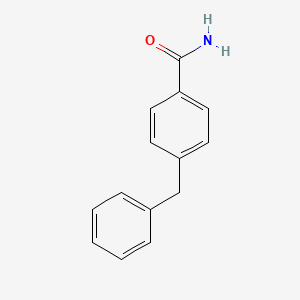
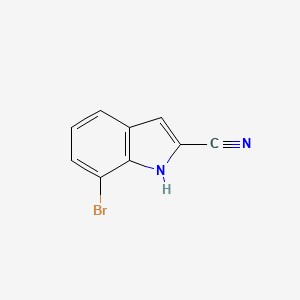
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
